molecular formula C18H15N3O4S B11277429 N-(4-(2-((3-acetylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

N-(4-(2-((3-acetylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B11277429
M. Wt: 369.4 g/mol
InChI Key: AYXZUBYBVOPUBK-UHFFFAOYSA-N
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Description

N-(4-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE: is a complex organic compound that features a thiazole ring, a furan ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of the Carbamoyl Group: This step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-(4-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

Medicine

Medically, this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE
  • N-(4-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE

Uniqueness

N-(4-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-[2-(3-acetylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C18H15N3O4S/c1-11(22)12-4-2-5-13(8-12)19-16(23)9-14-10-26-18(20-14)21-17(24)15-6-3-7-25-15/h2-8,10H,9H2,1H3,(H,19,23)(H,20,21,24)

InChI Key

AYXZUBYBVOPUBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

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